molecular formula C10H13NO4 B5165571 2,3,4-trimethoxybenzamide CAS No. 4304-23-8

2,3,4-trimethoxybenzamide

Cat. No.: B5165571
CAS No.: 4304-23-8
M. Wt: 211.21 g/mol
InChI Key: BTJMOXDWIPVCRO-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzamide is an organic compound with the molecular formula C10H13NO4. It is a derivative of benzamide, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 4. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trimethoxybenzamide typically involves the methylation of 2,3,4-trihydroxybenzoic acid using dimethyl sulfate, a highly toxic chemical. Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using potassium permanganate in the presence of a phase transfer catalyst such as tetrabutyl ammonium chloride .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly reagents like dimethyl carbonate and ionic liquids to reduce pollution and improve yield. The process involves methylation, bromination, cyaniding, and hydrolyzation steps .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or carboxylates.
Example reaction:
2,3,4-Trimethoxybenzamide + H₂O (acid/base) → 2,3,4-Trimethoxybenzoic acid + NH₃

Conditions Reagents Product Yield Source
6 M HCl, reflux, 6 hrHydrochloric acid2,3,4-Trimethoxybenzoic acid85%
10% NaOH, 100°C, 4 hrSodium hydroxideSodium 2,3,4-trimethoxybenzoate78%

Hofmann Rearrangement

Under strongly basic conditions with halogens (e.g., Br₂ or Cl₂), the amide undergoes Hofmann degradation to produce 2,3,4-trimethoxyaniline. This reaction proceeds via an isocyanate intermediate.

Conditions Reagents Product Yield Source
Br₂, 2 M NaOH, 40°C, 20 minBromine, sodium hydroxide2,3,4-Trimethoxyaniline66.8%

Mechanism:

  • Base-mediated deprotonation of the amide.

  • Halogenation at the carbonyl carbon.

  • Rearrangement to isocyanate intermediate.

  • Hydrolysis to primary amine.

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

Conditions Reagents Product Yield Source
LiAlH₄, dry THF, reflux, 3 hrLithium aluminum hydride2,3,4-Trimethoxybenzylamine72%

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by methoxy groups.

Nitration:
this compound + HNO₃ → 5-Nitro-2,3,4-trimethoxybenzamide

Conditions Reagents Product Yield Source
HNO₃, H₂SO₄, 0°C, 1 hrNitric acid, sulfuric acid5-Nitro-2,3,4-trimethoxybenzamide63%

Halogenation:
Chlorination or bromination occurs preferentially at the para position relative to the amide group.

Oxidation Reactions

Methoxy groups can be oxidized to carbonyl or carboxyl groups under controlled conditions.

Conditions Reagents Product Yield Source
KMnO₄, H₂O, 100°C, 8 hrPotassium permanganate2,3,4-Trimethoxybenzaldehyde58%
CrO₃, H₂SO₄, 60°C, 6 hrChromium trioxide2,3,4-Trimethoxybenzoic acid81%

Functionalization of the Amide Group

The amide participates in nucleophilic substitution or coupling reactions.

Schotten-Baumann Reaction:
this compound + Benzoyl chloride → N-Benzoyl-2,3,4-trimethoxybenzamide

Conditions Reagents Product Yield Source
NaOH, H₂O, 0°C, 2 hrBenzoyl chlorideN-Benzoyl-2,3,4-trimethoxybenzamide89%

Demethylation Reactions

Methoxy groups can be selectively demethylated using strong acids or Lewis acids.

Conditions Reagents Product Yield Source
BBr₃, CH₂Cl₂, -78°C, 4 hrBoron tribromide2,3,4-Trihydroxybenzamide68%

Key Mechanistic Insights

  • Methoxy Group Effects : The electron-donating methoxy groups enhance the ring’s electron density, directing EAS to specific positions (e.g., para to existing substituents) .

  • Amide Reactivity : The amide’s resonance stabilization limits nucleophilic attack unless activated by strong bases or reducing agents .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 2,3,4-trimethoxybenzamide derivatives. For instance, a series of benzofuran-based compounds including this compound were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. One derivative exhibited IC50 values of 3.01 μM against MDA-MB-231 cells and showed selectivity over non-tumoral cell lines, indicating its promise as an anti-cancer agent .

Inhibition of Topoisomerases

Research has highlighted that trimethoxybenzamide derivatives can act as inhibitors of human topoisomerase II. These compounds were shown to induce apoptosis in cancer cells while maintaining lower cytotoxicity towards normal cells. This selective action suggests a therapeutic window that could be exploited for cancer treatment .

Antiviral Activity

The antiviral properties of benzamide derivatives have also been explored. Some compounds demonstrated activity against HIV-1 and HIV-2, indicating that this compound may contribute to the development of new antiviral agents .

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of trimethoxybenzamide derivatives for their ability to inhibit cancer cell proliferation. Among them, one compound showed significant cytotoxicity across multiple cancer types while sparing normal cells. The mechanism involved cell cycle arrest at the G2/M phase and disruption of tubulin polymerization .

Case Study 2: Topoisomerase Inhibition

In another investigation focusing on topoisomerase II inhibition, several trimethoxybenzamide derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds effectively inhibited topoisomerase activity without adversely affecting normal cell viability .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeTarget Cell Line(s)IC50 (μM)Selectivity
AnticancerBenzofuran derivativeMDA-MB-2313.01High
HCT-1165.20
HeLa11.09
Topoisomerase InhibitorTrimethoxybenzamide derivativeVarious cancer linesVariesModerate
AntiviralBenzamide derivativesHIV-1/HIV-2VariesModerate

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzamide, particularly in its antiemetic role, involves antagonism of the D2 receptor. It is believed to affect the chemoreceptor trigger zone (CTZ) in the medulla oblongata, thereby suppressing nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its synthesis and applications also differ from those of its analogs, making it a valuable compound in various research and industrial contexts.

Biological Activity

2,3,4-Trimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by the presence of three methoxy groups attached to a benzene ring. Its chemical structure can be represented as follows:

C10H13NO3\text{C}_10\text{H}_{13}\text{N}\text{O}_3

This configuration contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative known as 6g has shown significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

The compound induced cell cycle arrest in the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism similar to that of known antitumor agents like combretastatin A-4 .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In a study evaluating its efficacy against various fungi, it exhibited significant inhibitory activity against pathogens such as Sclerotinia sclerotiorum and Alternaria solani. The inhibition rates at a concentration of 50 mg/L were as follows:

PathogenInhibition Rate (%)
Sclerotinia sclerotiorum86.1
Alternaria solani47.1
Fusarium graminearum30.8

These results indicate that the compound has the potential to be developed as an antifungal agent .

Neuropharmacological Effects

Research into the neuropharmacological effects of benzamide derivatives has indicated that some compounds within this class may exhibit antidepressant and anticonvulsant activities. Specifically, studies have shown that certain benzamides can modulate serotonin receptors and other neurotransmitter systems, leading to potential therapeutic applications in mood disorders .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve:

  • Inhibition of tubulin polymerization , leading to disruption in mitotic spindle formation during cell division.
  • Modulation of neurotransmitter systems , particularly involving serotonin pathways.
  • Interaction with specific protein targets involved in cellular signaling pathways related to cancer proliferation and survival.

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of trimethoxybenzamide can selectively inhibit tumor growth while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
  • Fungal Inhibition : Another investigation revealed that trimethoxybenzamide derivatives could significantly inhibit the growth of plant pathogens, suggesting their utility in agricultural applications as fungicides .

Properties

IUPAC Name

2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJMOXDWIPVCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290170
Record name 2,3,4-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-23-8
Record name NSC67181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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